molecular formula C10H13BrN2O B8152003 3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine

Cat. No.: B8152003
M. Wt: 257.13 g/mol
InChI Key: SNBXGVZEDKTQII-UHFFFAOYSA-N
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Description

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyridine ring.

    Azetidine Formation: Formation of the azetidine ring, possibly through cyclization reactions.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azetidine ring.

    Reduction: Reduction reactions could target the bromine atom or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various functional groups.

Scientific Research Applications

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine could have several applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Exploration as a potential pharmaceutical agent or as a building block in drug synthesis.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methyl-pyridine: Lacks the azetidine and methoxy groups.

    6-(3-Methoxy-azetidin-1-yl)-2-methyl-pyridine: Lacks the bromine atom.

    3-Bromo-6-(azetidin-1-yl)-2-methyl-pyridine: Lacks the methoxy group.

Uniqueness

3-Bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine is unique due to the presence of all three functional groups (bromine, methoxy, and azetidine) on the pyridine ring, which could confer unique chemical and biological properties.

Properties

IUPAC Name

3-bromo-6-(3-methoxyazetidin-1-yl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-7-9(11)3-4-10(12-7)13-5-8(6-13)14-2/h3-4,8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBXGVZEDKTQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CC(C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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